molecular formula C8H13N B13471843 4-(Prop-1-yn-1-yl)piperidine

4-(Prop-1-yn-1-yl)piperidine

Cat. No.: B13471843
M. Wt: 123.20 g/mol
InChI Key: PASLRLKNAAXZEM-UHFFFAOYSA-N
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Description

4-(Prop-1-yn-1-yl)piperidine is a piperidine derivative featuring a terminal alkyne (propynyl) substituent at the 4-position of the piperidine ring. For example, nucleophilic substitution (e.g., using propiolic acid derivatives) or coupling reactions (e.g., Sonogashira coupling) could introduce the propynyl group to the piperidine scaffold, similar to the synthesis of 4-(piperidin-1-yl)aniline derivatives .

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

4-prop-1-ynylpiperidine

InChI

InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h8-9H,4-7H2,1H3

InChI Key

PASLRLKNAAXZEM-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-yn-1-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with propargyl bromide under basic conditions. The reaction typically proceeds as follows:

  • Piperidine is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
  • A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the piperidine.
  • Propargyl bromide is then added dropwise to the reaction mixture.
  • The reaction is allowed to proceed at room temperature or under reflux conditions for several hours.
  • The product, this compound, is isolated through standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-yn-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Prop-1-yn-1-yl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the preparation of complex organic compounds.

    Biological Studies: The compound is used in studies to investigate its potential biological activities, such as antimicrobial and anticancer properties.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prop-1-yn-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Table 1: Comparison of Piperidine Derivatives
Compound Substituent Key Biological Activity/Property SAR Insights References
4-(Prop-1-yn-1-yl)piperidine Propynyl Not explicitly reported (theoretical) Propynyl's linearity may enhance membrane permeability or enable bioorthogonal reactions. Extrapolated
CID890517 4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide EP2 receptor potentiation (fold shift: 3.2) Para-fluorine on benzamide critical; piperidine essential for activity. Replacing piperidine with morpholine abolishes activity.
4-(2-Keto-1-benzimidazolinyl)piperidine (I) Benzimidazolinyl Antileishmanial (IC50: 7.06–84.6 µg/mL) Substituent position on benzimidazole affects potency. Electron-withdrawing groups enhance activity.
4-(Piperidin-1-ylsulfonyl)aniline Piperidinylsulfonyl Not reported (synthetic intermediate) Sulfonyl group improves solubility and stability. Used as a precursor in opioid synthesis.
4-Anilino-1-Boc-piperidine Anilino-Boc-protected Opioid precursor Boc protection aids in synthetic handling. Anilino group mimics opioid pharmacophores.

Structure-Activity Relationship (SAR) Trends

  • Piperidine as a Scaffold : The piperidine ring’s rigidity and nitrogen atom facilitate hydrogen bonding and cation-π interactions in drug-receptor binding .
  • Electron-Withdrawing Groups : Substituents like fluorine (CID890517) or sulfonyl () enhance metabolic stability and target affinity .
  • Steric Effects : Bulky groups (e.g., benzimidazolinyl in ) may limit activity if improperly positioned, while linear groups (e.g., propynyl) could improve bioavailability.

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